4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide
Description
This sulfonamide derivative features a 1,3-thiazole core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to a 4-methoxy-3-methylbenzenesulfonamide group. The compound is structurally characterized by:
- Sulfonamide functionality: A common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase).
- Methoxy groups: Enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-14-13-18(9-10-19(14)27-4)29(24,25)22-12-11-20-15(2)23-21(28-20)16-5-7-17(26-3)8-6-16/h5-10,13,22H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCPBLWRRYBKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues (from screening libraries and synthetic studies) include:
Key Structural Trends :
- Substituent effects : Methoxy groups enhance electron-donating capacity compared to halogens (Cl, F), altering binding affinity in target interactions .
- Linker modifications : Ethyl vs. methyl linkers impact conformational flexibility and steric bulk .
Physicochemical and Spectral Properties
Biological Activity
4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including methoxy, thiazole, and sulfonamide functional groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can trigger various biochemical pathways leading to different physiological effects. For instance, compounds with sulfonamide groups have been known to inhibit carbonic anhydrases (CAs), which are crucial for various biological processes including pH regulation and fluid balance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MDA-MB-231 | 10.93 - 25.06 | Induces apoptosis and significant cell death |
| A549 (Lung) | 10.74 | Effective against non-small cell lung cancer |
| MCF7 (Breast) | 18.73 | Moderate inhibition compared to standard drugs |
| HCT116 (Colon) | 76.33 | Lower potency but still significant |
The compound has been shown to induce apoptosis in MDA-MB-231 cells significantly, with a notable increase in annexin V-FITC positive cells indicating late apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial effects. The inhibition of carbonic anhydrases in bacteria can interfere with their growth, suggesting a potential application in treating bacterial infections. The studies indicate that certain analogues exhibit promising antibacterial and anti-biofilm activities .
Comparative Analysis with Similar Compounds
When compared to other benzenesulfonamides and thiazole derivatives, this compound stands out due to its unique combination of functional groups that confer distinct biological properties. For example:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | EGFR kinase inhibition | 18.35 |
| Compound B | Antiproliferative effects | 10.74 - 76.33 |
| Compound C | Antimicrobial | Varies |
These comparisons illustrate the compound's potential as a lead structure for further drug development.
Study on Apoptosis Induction
One pivotal study demonstrated that the compound could induce apoptosis in breast cancer cells significantly more than control treatments. The evaluation involved flow cytometry to quantify apoptotic cells, revealing a 22-fold increase in late apoptotic cells when treated with this compound compared to controls .
Study on Carbonic Anhydrase Inhibition
Another study focused on the inhibitory effects on carbonic anhydrases IX and II, revealing IC50 values ranging from 10.93 nM to 25.06 nM for CA IX and 1.55 μM to 3.92 μM for CA II, indicating a remarkable selectivity for CA IX over CA II . This specificity is crucial for designing drugs that minimize side effects while effectively targeting disease pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
